molecular formula C23H25N3O2 B5138009 N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide

Cat. No. B5138009
M. Wt: 375.5 g/mol
InChI Key: RNSIDCIDMJGKOQ-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide, also known as DT-061, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-061 is a small molecule that belongs to the class of indazole derivatives. It has been shown to possess significant pharmacological activity, making it a promising candidate for drug development.

Mechanism of Action

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide exerts its pharmacological effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ) in the body. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide leads to the inhibition of inflammatory cytokines and the promotion of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide has been shown to possess significant anti-inflammatory and analgesic effects in animal models. It has also been shown to possess significant anti-cancer activity, leading to the inhibition of tumor growth and metastasis. N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide has been shown to modulate lipid and glucose metabolism, leading to a reduction in insulin resistance and hyperlipidemia.

Advantages and Limitations for Lab Experiments

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized, making it readily available for research purposes. It has been shown to possess significant pharmacological activity, making it a promising candidate for drug development. However, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide has some limitations for laboratory experiments. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide. One potential area of research is the development of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide as a potential therapeutic agent for the treatment of pain and inflammation-related disorders. Another potential area of research is the development of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide as a potential therapeutic agent for the treatment of cancer. Further research is needed to determine the safety and efficacy of N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide in humans, as well as its potential for drug development.

Synthesis Methods

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide can be synthesized using a multi-step process involving various chemical reactions. The synthesis starts with the preparation of 3-methoxybenzamide, which is then reacted with 3,5-dimethylphenylhydrazine to form the intermediate product. The intermediate product is then cyclized using an appropriate reagent to form the final product, N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide.

Scientific Research Applications

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide has also been shown to possess significant anti-cancer activity, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-15-10-16(2)12-18(11-15)26-22-9-5-8-21(20(22)14-24-26)25-23(27)17-6-4-7-19(13-17)28-3/h4,6-7,10-14,21H,5,8-9H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSIDCIDMJGKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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